3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine
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Overview
Description
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine is a compound with significant interest in various scientific fields It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine typically involves the reaction of D-tyrosine with a sulfanyl-containing reagent. One common method is the reaction of D-tyrosine with 2-amino-2-carboxyethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The production process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. Its sulfanyl group allows it to form disulfide bonds, which can affect protein structure and function. The compound’s unique structure enables it to participate in various biochemical reactions, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
S-(2-succinyl)-L-cysteine: Another compound with a sulfanyl group, used in protein modification studies.
2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid: A related compound with similar chemical properties.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine is unique due to its combination of an amino acid backbone with a sulfanyl group. This structure allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
64003-40-3 |
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Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c13-7(11(16)17)3-6-1-2-9(15)10(4-6)20-5-8(14)12(18)19/h1-2,4,7-8,15H,3,5,13-14H2,(H,16,17)(H,18,19)/t7-,8?/m1/s1 |
InChI Key |
MSZKRQSMJTZFGG-GVHYBUMESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)SCC(C(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)SCC(C(=O)O)N)O |
Origin of Product |
United States |
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